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Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a threose sugar backbone,

which confers unique biochemical properties, including resistance to nuclease degradation.

This makes TNA a promising candidate for various therapeutic and diagnostic applications. The

chemical synthesis of TNA oligonucleotides, like other synthetic oligonucleotides, results in a

mixture of the desired full-length product and shorter, failure sequences (n-1, n-2, etc.). For

many applications, particularly in drug development, high purity of the full-length TNA

oligonucleotide is critical. Denaturing polyacrylamide gel electrophoresis (PAGE) is a high-

resolution purification technique capable of separating oligonucleotides with single-base

differences, making it an effective method for purifying synthetic TNA.[1][2] This document

provides detailed protocols and application notes for the PAGE purification of synthetic TNA

oligonucleotides.

Data Presentation: Purity and Yield
While specific quantitative data for the PAGE purification of TNA oligonucleotides is not

extensively published, the expected purity and yield are comparable to those of standard DNA

and RNA oligonucleotides of similar length. PAGE purification typically yields a product that is

≥95% pure.[3] However, the recovery or yield of the oligonucleotide can be lower compared to

other methods like HPLC, generally ranging from 20-50%, due to the multi-step extraction

process from the gel matrix.[4]
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Table 1: Expected Purity of Synthetic TNA Oligonucleotides Before and After PAGE Purification

Oligonucleotide Length Crude Purity (Typical)
Purity after PAGE
(Expected)

20-mer 70-85% >95%

40-mer 50-70% >95%

60-mer 40-60% >90%

Table 2: Estimated Yield of Synthetic TNA Oligonucleotides After PAGE Purification

Synthesis Scale Oligonucleotide Length Expected Yield (nmol)

0.2 µmol 20-mer 10 - 25

0.2 µmol 40-mer 5 - 15

1.0 µmol 20-mer 50 - 125

1.0 µmol 40-mer 25 - 75

Note: The values presented are estimates based on typical yields for standard oligonucleotides

and may vary depending on the specific TNA sequence, synthesis efficiency, and handling

during the purification process.

Experimental Protocols
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol describes the separation of crude synthetic TNA oligonucleotides using

denaturing PAGE.

Materials:

40% Acrylamide/Bis-acrylamide (19:1 or 29:1) solution

Urea
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10x Tris-Borate-EDTA (TBE) buffer (890 mM Tris base, 890 mM boric acid, 20 mM EDTA, pH

8.3)

N,N,N',N'-tetramethylethylenediamine (TEMED)

10% (w/v) Ammonium persulfate (APS), freshly prepared

2x Formamide Loading Buffer (95% formamide, 5 mM EDTA, 0.025% (w/v) bromophenol

blue, 0.025% (w/v) xylene cyanol)

Crude TNA oligonucleotide

Electrophoresis apparatus (vertical gel box, power supply, glass plates, spacers, combs)

Protocol:

Gel Preparation (for a 10 cm x 10 cm, 1.5 mm thick gel):

In a beaker, dissolve 4.8 g of urea in 3.0 ml of deionized water.

Add 1.0 ml of 10x TBE buffer and the appropriate volume of 40% acrylamide/bis-

acrylamide solution (see Table 3).

Adjust the final volume to 10 ml with deionized water.

Gently warm the solution to completely dissolve the urea. Do not overheat.

Cool the solution to room temperature.

Add 10 µl of TEMED and 100 µl of 10% APS. Mix gently and pour the gel immediately

between the glass plates.

Insert the comb and allow the gel to polymerize for at least 1 hour.

Table 3: Recommended Acrylamide Percentages for TNA Oligonucleotides
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TNA Length (bases) % Acrylamide (19:1)

10 - 30 20%

30 - 60 15%

60 - 100 12%

> 100 8-10%

Sample Preparation:

Resuspend the crude TNA oligonucleotide in an appropriate volume of deionized water.

Mix 5-10 µg of the crude TNA oligonucleotide with an equal volume of 2x Formamide

Loading Buffer.

Heat the mixture at 95°C for 5 minutes to denature the TNA.

Immediately place the sample on ice for 2 minutes to prevent re-annealing.

Electrophoresis:

Assemble the gel apparatus and fill the upper and lower reservoirs with 1x TBE buffer.

Remove the comb and flush the wells with 1x TBE buffer.

Load the denatured TNA sample into the wells.

Run the gel at a constant voltage of 200-300V. The gel will warm up during the run;

maintaining a temperature around 50°C is ideal for denaturation.[5] The run time will

depend on the gel percentage and the length of the TNA oligonucleotide. Monitor the

migration of the tracking dyes (bromophenol blue and xylene cyanol) to determine the

appropriate stopping point.

Visualization of TNA Oligonucleotides
UV shadowing is a non-destructive method for visualizing oligonucleotides in the gel, avoiding

the use of intercalating dyes that can be difficult to remove.
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Materials:

Fluorescent thin-layer chromatography (TLC) plate (e.g., silica gel 60 F254)

Handheld UV lamp (254 nm)

Plastic wrap

Protocol:

After electrophoresis, carefully disassemble the gel apparatus and place one of the glass

plates with the gel facing up.

Cover the gel with a layer of plastic wrap.

In a dark room, place the gel (on the glass plate) on top of the fluorescent TLC plate.

Illuminate the gel with the handheld UV lamp. The TNA oligonucleotides will absorb the UV

light and cast a dark shadow on the fluorescent background.

The main, most intense band should correspond to the full-length TNA product. The shorter,

failure sequences will appear as fainter bands migrating further down the gel.

Using a clean scalpel or razor blade, carefully excise the band corresponding to the full-

length TNA oligonucleotide.

Elution of TNA from the Polyacrylamide Gel
Two common methods for eluting the TNA from the excised gel slice are the "crush and soak"

method (passive diffusion) and electroelution.

This method is simple and does not require special equipment, but it can be time-consuming.

Recovery can range from <30% to 90% depending on the size of the oligonucleotide.[6]

Materials:

Elution Buffer (0.5 M ammonium acetate, 10 mM magnesium acetate, 1 mM EDTA, 0.1%

SDS)[7]
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Microcentrifuge tubes

Rotating wheel or shaker

Syringe and filter (e.g., 0.22 µm spin filter)

Protocol:

Place the excised gel slice into a 1.5 ml microcentrifuge tube.

Use a clean pipette tip to crush the gel slice against the side of the tube into small pieces.

Add 2-3 volumes of Elution Buffer relative to the volume of the gel slice.

Incubate the tube at 37°C overnight on a rotating wheel or shaker to allow the TNA to diffuse

out of the gel. For smaller oligonucleotides (<50 bases), 3-4 hours may be sufficient.[7]

Centrifuge the tube at high speed for 5-10 minutes to pellet the gel debris.

Carefully transfer the supernatant, which contains the eluted TNA, to a clean tube.

To maximize yield, the elution can be repeated by adding another volume of Elution Buffer to

the gel pellet, incubating for a shorter period (e.g., 1-2 hours), and combining the

supernatants.

Filter the supernatant through a syringe filter to remove any remaining gel particles.

This method is faster than passive diffusion and can result in higher recovery.

Materials:

Electroelution apparatus

Dialysis membrane (with an appropriate molecular weight cut-off for the TNA oligonucleotide)

1x TBE buffer

Protocol:
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Place the excised gel slice into the electroelution chamber.

Fill the chamber and the electrophoresis tank with 1x TBE buffer.

Apply a constant voltage (e.g., 100-200 V) to elute the TNA from the gel slice into the

surrounding buffer. The elution time will depend on the size of the TNA and the gel slice,

typically ranging from 30 minutes to a few hours.

After elution, reverse the polarity for a brief period (e.g., 30 seconds) to release any TNA

bound to the dialysis membrane.

Carefully collect the buffer containing the eluted TNA from the chamber.

Desalting and Quantification
After elution, the TNA oligonucleotide needs to be desalted to remove excess salts and urea

that may have leached from the gel.

Materials:

Ethanol (100% and 70%)

3 M Sodium acetate (pH 5.2)

Glycogen or a commercial co-precipitant (optional)

UV-Vis spectrophotometer

Protocol:

Add 1/10th volume of 3 M sodium acetate to the eluted TNA solution.

Add 3 volumes of ice-cold 100% ethanol. Add a co-precipitant if desired to improve recovery

of small amounts of TNA.

Mix well and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes to precipitate the

TNA.

Centrifuge at high speed for 30 minutes at 4°C to pellet the TNA.
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Carefully decant the supernatant.

Wash the pellet with 500 µl of 70% ethanol and centrifuge for 10 minutes.

Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the purified TNA oligonucleotide in an appropriate volume of nuclease-free water

or buffer.

Quantify the concentration of the purified TNA using a UV-Vis spectrophotometer by

measuring the absorbance at 260 nm (A260). The purity can be assessed by the A260/A280

ratio, which should be approximately 1.8.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13721025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TNA Synthesis

PAGE Purification

Post-Purification Processing

Crude Synthetic TNA
(Full-length + Truncations)

Denaturing PAGE

Sample Loading

UV Shadowing

Gel Imaging

Band Excision

Isolate Full-Length Band

Elution
(Crush & Soak or Electroelution)

Extract TNA from Gel Matrix

Desalting
(Ethanol Precipitation)

Remove Salts & Impurities

Quantification & QC
(UV-Vis, A260/280)

Assess Purity & Concentration

Purified Full-Length TNA

Click to download full resolution via product page

Caption: Workflow for PAGE purification of synthetic TNA oligonucleotides.
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Caption: Logical relationship of inputs and outputs in TNA PAGE purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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